molecular formula C8H13ClN2 B2821049 1-Butyl-5-(chloromethyl)pyrazole CAS No. 2283378-43-6

1-Butyl-5-(chloromethyl)pyrazole

Cat. No. B2821049
CAS RN: 2283378-43-6
M. Wt: 172.66
InChI Key: WRIGYJDNWGXDLH-UHFFFAOYSA-N
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Description

“1-Butyl-5-(chloromethyl)pyrazole” is a chemical compound that belongs to the pyrazole family . Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .


Molecular Structure Analysis

Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure, one pyrrole-type (proton donor) and one pyridine-type (proton acceptor) . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .


Chemical Reactions Analysis

Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . They exhibit tautomerism, a phenomenon that may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part .


Physical And Chemical Properties Analysis

Pyrazoles have diverse and valuable synthetical, biological, and photophysical properties . These variations give the pyrazoles diverse and valuable synthetical, biological, and photophysical properties .

Scientific Research Applications

Organic Synthesis

Pyrazoles serve as versatile frameworks in organic synthesis. Their five-membered heterocyclic structure makes them valuable starting materials for more complex compounds. Researchers have documented various synthesis methods, including:

Structural Viewpoint

Beyond their applications, pyrazoles are interesting from a structural perspective. They exhibit tautomerism and contribute to the diversity of heterocyclic systems. Researchers study their conformations and electronic properties, which can impact reactivity and interactions with other molecules .

Safety and Hazards

Pyrazole compounds should be handled with care. They may cause skin and eye irritation, and may be harmful if swallowed or inhaled . It’s recommended to use personal protective equipment, ensure adequate ventilation, and avoid breathing dust/fume/gas/mist/vapors/spray .

Future Directions

Pyrazole-containing compounds represent one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

properties

IUPAC Name

1-butyl-5-(chloromethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClN2/c1-2-3-6-11-8(7-9)4-5-10-11/h4-5H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRIGYJDNWGXDLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=CC=N1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-butyl-5-(chloromethyl)-1H-pyrazole

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